methyl N-({2-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinolin-4-yl}carbonyl)glycinate
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Overview
Description
Methyl N-({2-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinolin-4-yl}carbonyl)glycinate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a methoxyphenyl group, an isoquinoline moiety, and a glycinate ester, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-({2-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinolin-4-yl}carbonyl)glycinate typically involves multi-step organic reactions
Isoquinoline Core Formation: The isoquinoline core can be synthesized via the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, using 4-methoxybenzyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride (AlCl₃).
Glycinate Ester Formation: The final step involves the esterification of glycine with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) to form methyl glycinate, which is then coupled with the isoquinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, where the methoxy group can be converted to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups in the isoquinoline moiety, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, catalytic hydrogenation
Substitution: NaOH, KOH, amines, thiols
Major Products
Oxidation: Hydroxylated derivatives
Reduction: Alcohol derivatives
Substitution: Amino or thiol derivatives
Scientific Research Applications
Chemistry
In organic synthesis, methyl N-({2-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinolin-4-yl}carbonyl)glycinate can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its isoquinoline core, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activities, such as anti-inflammatory, analgesic, or anticancer properties. It can be used as a lead compound for drug development and optimization.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and advanced materials due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of methyl N-({2-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinolin-4-yl}carbonyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity or modulating their function. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methoxyphenyl)glycinate
- Methyl N-[(4-methoxyphenyl)sulfonyl]glycinate
- Methyl N-(4-methoxybenzoyl)glycinate
Uniqueness
Compared to similar compounds, methyl N-({2-[2-(4-methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinolin-4-yl}carbonyl)glycinate stands out due to its isoquinoline core, which imparts unique chemical and biological properties. This structural feature allows for diverse chemical modifications and potential pharmacological activities that are not present in simpler analogs.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 2-[[2-[2-(4-methoxyphenyl)ethyl]-1-oxoisoquinoline-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C22H22N2O5/c1-28-16-9-7-15(8-10-16)11-12-24-14-19(21(26)23-13-20(25)29-2)17-5-3-4-6-18(17)22(24)27/h3-10,14H,11-13H2,1-2H3,(H,23,26) |
InChI Key |
WJXFENSCQWTWPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C=C(C3=CC=CC=C3C2=O)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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